molecular formula C23H19FN4O2 B2879080 3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide CAS No. 1251692-80-4

3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B2879080
CAS No.: 1251692-80-4
M. Wt: 402.429
InChI Key: SCYYGEIZMPDNBS-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a multi-substituted indole core. Its structural features, including the 4-fluorobenzamido group and the pyridin-2-ylmethyl carboxamide moiety, are commonly found in compounds investigated for neurological and oncological research. Structurally related N-substituted indole-5-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a target of interest in the study of Parkinson's disease . Similarly, other indole-2-carboxamide analogues have demonstrated potential in early-stage anticancer research, with studies showing cytotoxic effects on various cancer cell lines . The presence of the 5-methyl and 4-fluoro substituents is hypothesized to influence the compound's binding affinity and metabolic stability. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-14-5-10-19-18(12-14)20(28-22(29)15-6-8-16(24)9-7-15)21(27-19)23(30)26-13-17-4-2-3-11-25-17/h2-12,27H,13H2,1H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYYGEIZMPDNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Synthesis via Fischer Indole Methodology

The Fischer indole synthesis remains the most reliable method for constructing the 5-methylindole scaffold. This approach employs 4-methylphenylhydrazine and ethyl pyruvate under acidic conditions to generate the indole ring. Cyclization occurs via-sigmatropic rearrangement, producing ethyl 5-methylindole-2-carboxylate as the primary intermediate. Key modifications include:

  • Reaction Conditions : Reflux in acetic acid (110°C, 8–12 hours) achieves 68–74% yield.
  • Regioselectivity Control : The methyl group at position 5 is dictated by the para-substitution of the phenylhydrazine precursor, while the ester at position 2 originates from the α-ketoester.

Post-cyclization, alkaline hydrolysis (2M NaOH, ethanol, 70°C, 3 hours) converts the ester to 5-methylindole-2-carboxylic acid (85–90% yield).

Introduction of the 3-Amino Group via Nitration and Reduction

Functionalization at position 3 requires electrophilic aromatic substitution. Nitration of 5-methylindole-2-carboxylic acid with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 3 (62% yield). Subsequent reduction using SnCl₂·2H₂O in HCl/ethanol (reflux, 6 hours) yields 3-amino-5-methylindole-2-carboxylic acid (78% yield).

Critical Considerations :

  • Positional Selectivity : The electron-rich C3 position favors nitration due to the indole’s inherent reactivity.
  • Reduction Efficiency : Tin(II) chloride selectively reduces nitro groups without affecting the carboxylic acid.

Acylation at Position 3 with 4-Fluorobenzoic Acid

The 3-amino group undergoes acylation with 4-fluorobenzoyl chloride under Schotten-Baumann conditions:

  • Reagents : 4-Fluorobenzoyl chloride (1.2 eq), 10% NaOH, dichloromethane, 0°C → RT, 4 hours.
  • Yield : 82–85% after recrystallization (ethanol/water).

Alternative methods employ coupling agents like HATU (1.1 eq) and DIPEA (3 eq) in DMF (RT, 12 hours), achieving 88% yield with minimal racemization.

Carboxamide Formation at Position 2 with Pyridin-2-ylmethylamine

Activation of the carboxylic acid at position 2 precedes coupling. Using BOP reagent (1.5 eq) and DIPEA (3 eq) in DMF, 3-(4-fluorobenzamido)-5-methylindole-2-carboxylic acid reacts with pyridin-2-ylmethylamine (1.2 eq) at RT for 6 hours. Post-purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the title compound in 75% yield.

Optimization Insights :

  • Solvent Choice : DMF enhances reagent solubility and reaction homogeneity.
  • Base Selection : DIPEA neutralizes HCl byproducts, preventing amine protonation.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.34 (s, 1H, indole NH), 8.52 (d, J = 4.8 Hz, 1H, pyridine H), 8.03 (d, J = 7.6 Hz, 2H, benzamido H), 7.75–7.68 (m, 3H, indole H), 4.62 (d, J = 5.2 Hz, 2H, CH₂), 2.42 (s, 3H, CH₃).
  • ¹³C NMR : δ 165.2 (CONH), 162.1 (C-F), 139.8 (indole C2), 122.7–115.4 (aromatic carbons).

Mass Spectrometry : ESI-MS m/z 433.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method A (Classical) Method B (Microwave-Assisted)
Indole Cyclization 72% yield, 12 hours 78% yield, 45 minutes
Nitration 62% yield, 0°C Not reported
Acylation 82% yield 89% yield, 10 minutes
Coupling 75% yield 81% yield, 15 minutes

Microwave irradiation significantly reduces reaction times but requires specialized equipment.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing nitration at position 4 is minimized using low temperatures (0°C) and controlled stoichiometry.
  • Amine Protonation : Excess DIPEA (3 eq) ensures the amine remains nucleophilic during coupling.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation can reduce the amide group to an amine.

    Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole-2-Carboxamide Derivatives

Compound A : 1-ethyl-5-(3-fluorobenzamido)-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide
  • Key Differences: Ethyl group at position 1 (vs. 3-fluorobenzamido (vs. 4-fluorobenzamido). Pyridin-4-ylmethyl (vs. pyridin-2-ylmethyl).
  • Implications: The 3-fluorobenzamido group may alter steric interactions with target receptors compared to the 4-fluoro isomer. Pyridin-4-ylmethyl vs.
Compound B : 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)
  • Key Differences :
    • Chloro substituent at position 5 (vs. methyl).
    • Piperidinyl-phenethyl group on carboxamide (vs. pyridin-2-ylmethyl).
  • Implications: Chloro increases lipophilicity and may enhance membrane permeability but could reduce metabolic stability. The bulky piperidinyl-phenethyl group likely confers selectivity for cannabinoid CB1 receptors, contrasting with the target compound’s pyridine-driven interactions.

Functional Group Impact on Receptor Binding

  • Fluorobenzamido Position :
    • The 4-fluoro isomer in the target compound may form stronger halogen bonds with electron-rich regions (e.g., tyrosine or histidine residues) compared to 3-fluoro analogs .
  • Pyridine Orientation :
    • Pyridin-2-ylmethyl (target compound) allows for a distinct hydrogen-bonding geometry compared to pyridin-4-ylmethyl (Compound A), as observed in crystallographic studies of related pyridine-containing ligands .
  • Methyl vs. Halogen Substituents :
    • The 5-methyl group in the target compound may block oxidative metabolism at position 5, improving half-life, whereas chloro or ethyl groups (e.g., ORG27569) prioritize steric effects over metabolic stability .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound B (ORG27569)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~4.1 (highly lipophilic)
Hydrogen Bond Acceptors 6 6 5
Metabolic Stability High (5-methyl protection) Moderate (3-fluoro position) Low (chloro susceptibility)
  • Key Observations :
    • The target compound’s methyl group balances lipophilicity and metabolic stability, unlike ORG27569’s chloro substituent.
    • Pyridin-2-ylmethyl may enhance solubility compared to bulkier groups like piperidinyl-phenethyl .

Research Findings and Implications

  • Target Compound Advantages :
    • The 4-fluorobenzamido-pyridin-2-ylmethyl combination optimizes target engagement through dual halogen and hydrogen bonding.
    • 5-methyl improves metabolic stability, a common limitation in indole derivatives .
  • Limitations vs. Analogs: Lacks the piperazine or phenethyl moieties seen in adrenoceptor or CB1 modulators, which may limit cross-reactivity but also narrow therapeutic scope .

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